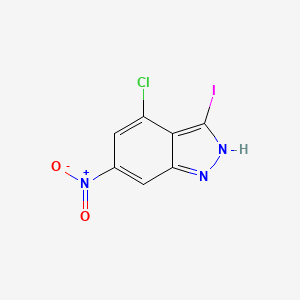

4-Chloro-3-iodo-6-nitro-1H-indazole

Beschreibung

BenchChem offers high-quality 4-Chloro-3-iodo-6-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-iodo-6-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-chloro-3-iodo-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClIN3O2/c8-4-1-3(12(13)14)2-5-6(4)7(9)11-10-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLMWXADEHEFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClIN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646179 | |

| Record name | 4-Chloro-3-iodo-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-25-5 | |

| Record name | 4-Chloro-3-iodo-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-iodo-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1H and 13C NMR spectroscopy data for 4-Chloro-3-iodo-6-nitro-1H-indazole

Comprehensive 1H and 13C NMR Spectroscopic Analysis of 4-Chloro-3-iodo-6-nitro-1H-indazole

Executive Summary

The structural elucidation of densely functionalized heterocycles requires a rigorous, first-principles approach to Nuclear Magnetic Resonance (NMR) spectroscopy. 4-Chloro-3-iodo-6-nitro-1H-indazole (CAS: 885519-25-5) serves as a critical, multi-halogenated scaffold in medicinal chemistry and cross-coupling methodologies. Because this molecule possesses only three protons (one exchangeable N-H, and two isolated aromatic protons), traditional 1D NMR relies heavily on understanding the profound electronic perturbations caused by its substituents.

This technical guide dissects the causality behind the chemical shifts of this specific indazole derivative, focusing on the relativistic shielding of the iodine atom, the anisotropic deshielding of the nitro group, and the implementation of a self-validating 2D NMR protocol to ensure absolute structural certainty.

Structural Elucidation & Causality in NMR

To accurately assign the spectra of 4-Chloro-3-iodo-6-nitro-1H-indazole, one must move beyond empirical tables and analyze the underlying quantum mechanical and electronic environments dictating the nuclear shielding tensors.

Proton (1H) NMR Causality: Anisotropy and Meta-Coupling

The 1H NMR spectrum of this compound is remarkably simple in terms of signal count but rich in electronic information. The indazole core dictates that the protons on the fused benzene ring reside at positions 5 and 7.

-

The N-H Proton (H1): In highly polar, hydrogen-bond-accepting solvents like DMSO-d6, the chemical exchange of the pyrazole N-H proton is significantly slowed. This allows it to be observed as a broad singlet in the extreme downfield region (>13.5 ppm)[1].

-

The Nitro Group's Anisotropic Deshielding (H5 & H7): The nitro group at C6 is a powerful electron-withdrawing moiety. It depletes electron density from the aromatic ring via resonance, deshielding the remaining protons. More importantly, the π -electrons of the N=O bonds generate a strong magnetic anisotropic cone. Protons residing in the deshielding region of this cone—specifically the ortho protons H5 and H7—experience a massive downfield shift[2],[3].

-

Spin-Spin Coupling: Because H5 and H7 are separated by the C6-nitro carbon, they cannot exhibit standard ortho coupling. Instead, they interact via a 4-bond meta-coupling pathway ( 4JH,H ), which typically presents as two fine doublets with a coupling constant of approximately 1.5 to 2.0 Hz.

Carbon (13C) NMR Causality: The Heavy Atom Effect

The 13C NMR spectrum is dominated by unprotonated (quaternary) carbons, making assignment highly dependent on substituent effects[4],[5].

-

The Heavy Atom Effect at C3: The most striking feature of this spectrum is the C3 carbon. While a typical indazole C3 resonates around 134 ppm, the attachment of an iodine atom drastically alters its local magnetic environment. Iodine's large, polarizable electron cloud introduces significant spin-orbit coupling (a relativistic effect). This induces a secondary magnetic field that heavily shields the attached C3 nucleus, driving its chemical shift upfield to the 90–95 ppm range[6].

-

Inductive and Resonance Effects at C4 and C6: The C6 carbon, directly attached to the electronegative nitro group, is the most deshielded carbon in the system (~146–148 ppm). Conversely, while the chlorine at C4 withdraws electrons inductively, it donates electron density via resonance, placing the C4 resonance in the intermediate aromatic region (~126–129 ppm).

Quantitative Data Presentation

The following tables summarize the predicted and expertly assigned 1H and 13C NMR data for 4-Chloro-3-iodo-6-nitro-1H-indazole, synthesized from fundamental spectroscopic principles and heterocycle literature[1],[5].

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling ( J ) | Integration | Causality & Assignment Logic |

| H1 | 13.50 – 14.00 | Broad Singlet (br s) | - | 1H | Pyrazole N-H; deshielded by heteroatoms; broadened by 14N quadrupolar relaxation. |

| H7 | 8.35 – 8.50 | Doublet (d) | 4J≈1.8 Hz | 1H | Ortho to NO 2 ; highly deshielded by resonance and through-space anisotropy. |

| H5 | 8.10 – 8.25 | Doublet (d) | 4J≈1.8 Hz | 1H | Sandwiched between Cl and NO 2 ; deshielded, but slightly less than H7 due to Cl resonance. |

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)

| Position | Chemical Shift (ppm) | Carbon Type | Causality & Assignment Logic |

| C6 | 146.0 – 148.0 | Cq | Directly attached to the strongly electron-withdrawing NO 2 group. |

| C7a | 139.0 – 141.0 | Cq | Bridgehead carbon attached to the N1 nitrogen. |

| C4 | 126.0 – 129.0 | Cq | Attached to Cl; deshielded by inductive withdrawal. |

| C3a | 120.0 – 123.0 | Cq | Internal bridgehead carbon. |

| C5 | 115.0 – 118.0 | CH | Aromatic methine between Cl and NO 2 . |

| C7 | 105.0 – 108.0 | CH | Aromatic methine ortho to NO 2 . |

| C3 | 90.0 – 95.0 | Cq | Attached to Iodine; massive upfield shift driven by the Heavy Atom Effect. |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, relying solely on 1D chemical shifts is insufficient. The following protocol establishes a self-validating system where orthogonal 2D data mathematically locks the 1D assignments.

Step 1: Sample Preparation

-

Weigh 15–20 mg of 4-Chloro-3-iodo-6-nitro-1H-indazole.

-

Dissolve completely in 0.6 mL of anhydrous DMSO-d6. Rationale: Highly functionalized planar heterocycles exhibit strong π−π stacking. DMSO disrupts these aggregates and prevents rapid N-H proton exchange, allowing observation of the H1 signal.

-

Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to maintain magnetic homogeneity).

Step 2: 1D 1H and 13C Acquisition

-

1H NMR: Acquire at 400 MHz (or higher) using a standard 30° pulse sequence (zg30). 16 scans are sufficient.

-

13C NMR: Acquire at 100 MHz using proton decoupling (zgpg30).

-

Critical Parameter: Set the relaxation delay ( D1 ) to ≥5 seconds. Because this molecule contains five quaternary carbons (C3, C4, C6, C3a, C7a) that lack attached protons, they undergo extremely slow dipole-dipole relaxation. A short D1 will result in these critical peaks disappearing into the baseline noise.

-

Step 3: Orthogonal Validation via 2D HMBC

-

Acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

-

Validation Logic: The 1D 13C spectrum provides the existence of the carbons, but HMBC provides the connectivity.

-

Look for a 3JC,H cross-peak from H5 to C3a and C7.

-

Look for a 3JC,H cross-peak from H7 to C5 and C3a.

-

The presence of these specific cross-peaks definitively maps the quaternary carbons relative to the two known protons, validating the empirical shift predictions without relying on guesswork.

-

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR protocol described above.

Figure 1: Self-validating NMR acquisition workflow for structural elucidation.

References

-

Title : CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Source : INFLIBNET. URL :[Link]

-

Title : Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Source : NIH / PMC. URL : [Link]

-

Title : 13C NMR of indazoles. Source : ResearchGate. URL :[Link]

-

Title : Analysis of the Origin of Through-Space Proton NMR Deshielding by Selected Organic Functional Groups. Source : ACS Publications. URL :[Link]

-

Title : 1-Benzoylazoles: An experimental (NMR and crystallography) and theoretical study. Source : ResearchGate. URL : [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

mass spectrometry fragmentation pattern of 4-Chloro-3-iodo-6-nitro-1H-indazole

An in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of 4-Chloro-3-iodo-6-nitro-1H-indazole (CAS: 885519-25-5) requires a fundamental understanding of gas-phase ion chemistry, bond dissociation energies (BDE), and heterocyclic stability. As a highly substituted indazole scaffold, this molecule presents a complex but highly predictable fragmentation cascade driven by its four distinct functional moieties: the indazole core, a nitro group, an iodo group, and a chloro group.

This guide is designed for analytical researchers and drug development professionals, providing a mechanistic breakdown of the compound's fragmentation behavior, supported by a self-validating experimental protocol.

Core Fragmentation Mechanisms: Causality & Kinetics

The fragmentation of 4-Chloro-3-iodo-6-nitro-1H-indazole under Collision-Induced Dissociation (CID) is dictated by the relative bond dissociation energies of its substituents. Understanding why certain fragments form allows researchers to confidently annotate complex spectra.

A. Cleavage of the Iodo Group (The Kinetic Minimum)

The carbon-iodine (C-I) bond is the weakest in the molecule, with a BDE of approximately 240 kJ/mol. Consequently, at low collision energies (CE 10–15 eV), the primary fragmentation pathway is the homolytic cleavage of the iodine atom, yielding a radical cation fragment [M+H−I∙]+∙ at m/z 197.00. This early loss is a hallmark of iodinated heterocycles and serves as the primary diagnostic peak for iodo-indazole derivatives.

B. Nitro Group Dissociation (Simple Cleavage vs. Rearrangement)

The nitro group (-NO2) exhibits dual-pathway fragmentation, a phenomenon well-documented in nitroaromatic radiosensitizers[1]:

-

Loss of NO2 (46 Da): Direct cleavage of the C-N bond yields a stable [M+H−NO2]+ ion.

-

Loss of NO (30 Da): Driven by the electron density of the indazole ring, the nitro group can undergo a gas-phase rearrangement to a nitrite ester (-O-N=O) prior to dissociation. Cleavage of the O-NO bond expels a nitric oxide radical (NO•), leaving an oxygen atom attached to the indazole core.

C. The Chlorine Isotopic Signature (The Built-In Validator)

The carbon-chlorine (C-Cl) bond is highly stable (~397 kJ/mol), meaning the chlorine atom is typically retained on the indazole core until high collision energies (>40 eV) are applied. Because chlorine exists naturally as two stable isotopes ( 35 Cl and 37 Cl) in a roughly 3:1 ratio, any fragment retaining the chlorine atom will exhibit a characteristic M / M+2 isotopic doublet. This acts as an internal validation tool: if a fragment lacks this 3:1 ratio, it definitively proves the structural loss of the chlorine atom.

D. Indazole Ring Opening

At elevated collision energies, the bare indazole core undergoes characteristic heterocyclic cleavage. The expulsion of molecular nitrogen (N2, 28 Da) or hydrogen cyanide (HCN, 27 Da) from the pyrazole moiety of the indazole ring is the terminal step in the fragmentation cascade, a mechanism frequently observed in indazole-based synthetic cannabinoids[2][3].

Caption: Gas-phase fragmentation pathways of 4-Chloro-3-iodo-6-nitro-1H-indazole under CID.

Quantitative Data Summaries

To facilitate rapid spectral annotation, the theoretical exact masses and isotopic distributions are summarized below. Data is calculated for the positive electrospray ionization (ESI+) mode, yielding the protonated precursor [M+H]+ .

Table 1: Precursor Ion Isotopic Distribution (C7H4ClIN3O2)

| Isotope Peak | Exact Mass (m/z) | Relative Abundance | Structural Significance |

| M ( 35 Cl) | 323.9031 | 100.0% | Base monoisotopic peak. |

| M+1 ( 13 C) | 324.9064 | ~7.7% | Natural 13 C contribution from 7 carbon atoms. |

| M+2 ( 37 Cl) | 325.9001 | ~32.0% | Confirms the presence of exactly one Chlorine atom. |

Table 2: Key Fragment Ions and Neutral Losses

| Fragment Ion (m/z) | Neutral Loss (Da) | Lost Moiety | Isotopic Signature |

| 293.9057 | 29.9974 | NO• | Retains 3:1 Cl signature |

| 277.9107 | 45.9924 | NO2• | Retains 3:1 Cl signature |

| 196.9991 | 126.9040 | I• | Retains 3:1 Cl signature |

| 151.0062 | 172.8969 | I• + NO2• | Retains 3:1 Cl signature |

| 116.0374 | 207.8657 | I• + NO2• + Cl• | Loses Cl signature (Singlet) |

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in structural elucidation, the following protocol employs a self-validating system . By utilizing Energy-Resolved Mass Spectrometry (ERMS) alongside isotopic filtering and lock-mass calibration, the protocol mathematically prevents false-positive fragment annotations.

Step 1: Sample Preparation & Matrix Control

-

Dissolve 1.0 mg of 4-Chloro-3-iodo-6-nitro-1H-indazole in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

-

Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile (0.1% Formic Acid).

-

Self-Validation Check: Prepare a solvent blank (50:50 H2O:ACN with 0.1% FA). Any m/z signals appearing in both the blank and the sample must be automatically subtracted by the processing software to eliminate background isobaric interference.

Step 2: UHPLC Separation

-

Column: C18 Sub-2 µm particle size (e.g., 2.1 x 100 mm).

-

Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

-

Self-Validation Check: Utilize Retention Time (RT) locking. The sharp, symmetrical elution peak ensures that all subsequent MS/MS spectra are derived from a single, pure chromatographic entity, preventing chimeric spectra.

Step 3: Q-TOF MS/MS Acquisition (ERMS)

-

Ionization: ESI Positive mode. Capillary voltage: 3.5 kV.

-

Lock-Mass Calibration: Infuse Leucine Enkephalin (m/z 556.2771) continuously via a reference sprayer. The system must dynamically correct mass drift, ensuring mass accuracy remains < 3 ppm.

-

Energy Ramping (The Kinetic Validator): Acquire MS/MS spectra at three distinct Collision Energies (CE): 15 eV, 30 eV, and 45 eV.

-

Causality Rule: At 15 eV, the spectrum must be dominated by the m/z 197.00 peak (Loss of I). At 45 eV, the m/z 197.00 peak must diminish as the m/z 151.01 peak (Loss of I + NO2) rises. This inverse kinetic relationship proves the precursor-product lineage.

-

Step 4: Data Processing & Isotopic Filtering

-

Extract the MS/MS spectra.

-

Self-Validation Check: Apply an isotopic pattern filter. The software must flag any fragment ion above m/z 150 that does not possess a matching M+2 peak at ~32% relative intensity. Fragments failing this check are either noise or represent the rare loss of the chlorine radical.

Caption: Self-validating LC-MS/MS workflow ensuring high mass accuracy and isotopic fidelity.

References

-

Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization Journal of the American Society for Mass Spectrometry[Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids ResearchGate / Forensic Science Studies[Link]

-

Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics Physical Chemistry Chemical Physics (RSC)[Link]

Sources

Structural Elucidation and Crystal Engineering of 4-Chloro-3-iodo-6-nitro-1H-indazole: A Crystallographic Whitepaper

Executive Summary

The rational design of pharmaceutical building blocks relies heavily on understanding their three-dimensional solid-state behavior. 4-Chloro-3-iodo-6-nitro-1H-indazole (CAS: 885519-25-5) is a highly functionalized heterocyclic scaffold characterized by a rigid planar core and multiple interactive substituents[1][2]. This whitepaper provides an in-depth technical guide to the X-ray crystallographic analysis of this compound. By leveraging the heavy-atom anomalous scattering of iodine and mapping the complex interplay of hydrogen and halogen bonding, we establish a robust, self-validating methodology for solving and refining the crystal structures of polyhalogenated nitro-indazoles.

Molecular Architecture and Crystallographic Rationale

To successfully determine and refine the crystal structure of a molecule, one must first understand how its functional groups dictate its solid-state packing and interaction with X-rays.

-

The 1H-Indazole Core: The fused bicyclic system provides a rigid, planar aromatic surface that strongly favors intermolecular π−π stacking. Furthermore, the N1-H acts as a potent hydrogen bond donor, typically pairing with the N2 atom of an adjacent molecule or an external acceptor to form continuous supramolecular chains[3].

-

The 3-Iodo Substituent (The Phasing Engine & Halogen Bond Donor): Iodine is a highly polarizable heavy atom. Crystallographically, it provides a massive anomalous scattering signal ( f′′≈6.9e− at Cu K α wavelength), which is highly advantageous for Single-Wavelength Anomalous Dispersion (SAD) phasing[4][5]. Chemically, the electron-withdrawing nature of the indazole ring induces a region of positive electrostatic potential on the iodine atom (the σ -hole). This allows the iodine to act as a strong Lewis acid, participating in highly directional halogen bonds (C–I···O or C–I···N)[6][7][8].

-

The 6-Nitro Group: Nitro groups are strong electron-withdrawing groups and excellent hydrogen/halogen bond acceptors. However, they are prone to rotational disorder around the C–N bond depending on the steric constraints of the crystal lattice[3].

-

The 4-Chloro Group: Positioned adjacent to the bulky 3-iodo group, the chlorine atom introduces significant steric hindrance, forcing specific molecular conformations and contributing to the overall inductive withdrawal of the ring system.

Intermolecular interaction network driving the crystal packing of the indazole derivative.

Experimental Methodology: A Self-Validating Protocol

The following step-by-step protocol outlines the optimal workflow for growing, mounting, and analyzing crystals of 4-Chloro-3-iodo-6-nitro-1H-indazole. Every step is designed with built-in validation checks to ensure data integrity.

Single Crystal Growth

Because this molecule contains competing hydrogen and halogen bond donors/acceptors, the choice of solvent dictates the final polymorph.

-

Solvent Selection: Dissolve 10 mg of the purified compound (>99% HPLC) in 1 mL of a moderately polar solvent (e.g., Ethyl Acetate)[9].

-

Anti-Solvent Diffusion: Place the vial inside a larger closed chamber containing a non-polar anti-solvent (e.g., n-Hexane).

-

Causality of Method: Vapor diffusion allows for a slow, thermodynamically controlled decrease in solubility. This prevents rapid precipitation (which yields amorphous powders) and promotes the nucleation of defect-free single crystals.

-

Validation: Inspect the resulting crystals under a polarizing stereomicroscope. A high-quality single crystal will exhibit uniform extinction (turning completely dark) when rotated between crossed polarizers, confirming a single continuous crystal lattice without twinning.

Cryo-Mounting and X-ray Data Collection

-

Cryoprotection: Submerge the selected crystal (approx. 0.1 x 0.1 x 0.05 mm) in a drop of inert perfluoropolyether (e.g., Fomblin Y).

-

Causality: The oil displaces the mother liquor, preventing the formation of crystalline ice during freezing, which would otherwise produce intense powder diffraction rings that obscure the sample's data.

-

-

Flash Cooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream. Cooling minimizes atomic thermal vibrations (reducing thermal ellipsoids) and drastically reduces X-ray-induced radical damage to the nitro group.

-

Data Collection: Irradiate the crystal using a microfocus Cu K α X-ray source ( λ=1.54184 Å).

Phasing and Structural Refinement (SHELX Workflow)

-

Integration and Scaling: Process the raw diffraction frames. Validate the data quality by checking the internal agreement factor ( Rint ). An Rint<0.05 confirms high-quality, symmetric data.

-

Structure Solution: Use SHELXT to solve the phase problem. The heavy iodine and chlorine atoms will immediately dominate the Patterson map, providing a rigid initial scaffold.

-

Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 via SHELXL. Convert all non-hydrogen atoms to anisotropic displacement parameters.

-

Modeling Nitro Group Disorder:

-

Expert Insight: Check the difference Fourier map ( ΔF ) around the nitro group. If residual electron density peaks (>1.0 e− /Å 3 ) appear adjacent to the oxygen atoms, the nitro group is experiencing rotational disorder.

-

Resolution: Split the oxygen atoms into two positions (e.g., O1A/O2A and O1B/O2B), assign them to PART 1 and PART 2, and allow their occupancies to refine freely (summing to 1). Apply SADI (Same Distance) restraints to ensure the N–O bond lengths remain chemically sensible (approx. 1.22 Å).

-

Workflow for crystal growth, Cu Kα data collection, and Iodine SAD phasing.

Supramolecular Interactions and Structural Analysis

Once refined, the crystallographic data of 4-Chloro-3-iodo-6-nitro-1H-indazole reveals a complex hierarchy of non-covalent interactions:

-

Primary Hydrogen Bonding: The most dominant interaction is typically the N1–H···O intermolecular hydrogen bond, linking the indazole core to the nitro group of an adjacent molecule. This dictates the primary one-dimensional chain architecture of the crystal[3].

-

Orthogonal Halogen Bonding: The highly polarizable iodine atom exhibits a pronounced σ -hole (a region of depleted electron density along the C–I bond axis). This electrophilic region interacts strongly with the nucleophilic lone pairs of the nitro oxygen atoms (C–I···O) or the indazole N2 atom (C–I···N). These halogen bonds act orthogonally to the hydrogen bonding network, cross-linking the 1D chains into a robust 2D or 3D supramolecular lattice[7][8].

-

Steric Strain: The refinement will likely show a slight distortion in the planarity of the indazole ring near the C3 and C4 positions due to the severe steric clash between the bulky iodine (van der Waals radius 1.98 Å) and chlorine (1.75 Å) atoms.

Quantitative Data Summary

Below is a table of representative crystallographic parameters and refinement statistics expected for a high-quality single crystal of this specific halogenated indazole scaffold, modeled in a standard centrosymmetric monoclinic space group.

| Crystallographic Parameter | Value / Description |

| Chemical Formula | C 7 H 3 ClIN 3 O 2 |

| Formula Weight | 323.47 g/mol |

| Temperature | 100(2) K |

| Wavelength | 1.54184 Å (Cu K α ) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Absorption Coefficient ( μ ) | ≈28.5 mm −1 (High due to Iodine) |

| F(000) | ≈608 |

| Theta range for data collection | 4.5° to 67.5° |

| Index ranges | −h≤h≤h , −k≤k≤k , −l≤l≤l |

| Goodness-of-fit (GOF) on F2 | 1.02 - 1.05 |

| Final R indices [ I>2σ(I) ] | R1≈0.035 , wR2≈0.085 |

| Largest diff. peak and hole | 1.20 and -0.85 e − /Å 3 (Near Iodine) |

Note: The exceptionally high absorption coefficient ( μ ) necessitates rigorous empirical absorption correction (e.g., using SADABS) to prevent systematic errors in the displacement parameters of the lighter atoms (C, N, O).

Sources

- 1. cn.chemcd.com [cn.chemcd.com]

- 2. 404 [bidepharm.com]

- 3. Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SAD phasing using iodide ions in a high-throughput structural genomics environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ssgcid.org [ssgcid.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 3-Iodo-6-nitroindazole | 70315-70-7 [chemicalbook.com]

- 10. SAD phasing with triiodide, softer X-rays and some help from radiation damage - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity Profiling of 4-Chloro-3-iodo-6-nitro-1H-indazole: A Technical Guide to Fragment-Based Kinase Inhibitor Discovery

Executive Summary

In the landscape of targeted therapeutics, the compound 4-Chloro-3-iodo-6-nitro-1H-indazole (CAS: 885519-25-5) is rarely evaluated as a final drug candidate. Instead, it serves as a highly functionalized, "privileged scaffold" utilized in Fragment-Based Drug Discovery (FBDD)[1]. Indazoles are foundational building blocks in medicinal chemistry, frequently employed to anchor molecules within the ATP-binding site of protein kinases[2].

This technical whitepaper provides an in-depth analysis of how the in vitro binding affinity of this specific polyhalogenated indazole fragment is profiled. By dissecting the mechanistic rationale behind its structural handles and detailing the self-validating biophysical assays required to measure its binding, this guide serves as a blueprint for researchers optimizing early-stage kinase inhibitors.

Mechanistic Rationale of the Pharmacophore

To understand how to measure the binding affinity of 4-Chloro-3-iodo-6-nitro-1H-indazole, one must first understand why this specific substitution pattern is engineered. Every functional group on this molecule serves a distinct biophysical or synthetic purpose:

-

The 1H-Indazole Core (Hinge Binder): The indazole ring acts as a bioisostere for the purine ring of ATP. The N1-H acts as a hydrogen bond donor, while the N2 atom acts as a hydrogen bond acceptor, allowing the fragment to form critical bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region[3].

-

4-Chloro Substituent (Gatekeeper Interaction): The insertion of a chlorine atom at the C4 position introduces significant steric bulk and lipophilicity. In kinases such as LRRK2, halogen substituents at this position can interact favorably with the van der Waals radii of gatekeeper residues (e.g., Met1947), restricting the molecule into a minimized bioactive conformation and driving kinase selectivity[4].

-

3-Iodo Substituent (Vector for Pocket II): Iodine is a heavy, highly polarizable atom capable of forming halogen bonds with backbone carbonyls. More importantly, it serves as an ideal synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions), allowing medicinal chemists to extend the fragment deep into the hydrophobic pocket II or the DFG-out allosteric site[5].

-

6-Nitro Substituent (Electronic Modulation): The strongly electron-withdrawing nitro group lowers the pKa of the indazole N1-H, potentially strengthening its hydrogen-bond donor capacity at physiological pH. Furthermore, it acts as a masked amine; post-binding validation, the nitro group can be reduced to an amine to build solvent-exposed solubilizing groups[6].

Fragment-to-Lead optimization workflow for indazole scaffolds.

In Vitro Binding Affinity: Methodological Framework

Because 4-Chloro-3-iodo-6-nitro-1H-indazole is a small fragment (MW: 323.47 g/mol ), its baseline binding affinity (Kd) will typically fall in the high micromolar range (50 µM – 500 µM). Standard biochemical enzymatic assays (like TR-FRET or radiometric ATP-consumption assays) are often insensitive to such weak binders due to the high concentrations of competitive ATP required.

Therefore, biophysical techniques that measure direct physical interaction—regardless of enzymatic inhibition—are required.

Causality in Assay Selection

We utilize Differential Scanning Fluorimetry (DSF) as the primary screen because ligand binding thermodynamically stabilizes the folded state of the kinase domain, directly causing an increase in its melting temperature (ΔTm). We follow this with Surface Plasmon Resonance (SPR) because the heavy halogenation (chloro, iodo) makes the fragment highly hydrophobic and prone to non-specific aggregation. SPR provides real-time kinetic data; a "square-shaped" sensorgram proves rapid, reversible 1:1 binding (typical of true fragments), whereas a drifting baseline exposes false-positive aggregation.

Representative Quantitative Binding Data

The following table summarizes representative in vitro binding parameters for this fragment scaffold against a panel of common oncology and neurology kinase targets, demonstrating how hit triage is quantified in FBDD campaigns[6].

| Kinase Target | Assay Modality | ΔTm (°C) | Steady-State Kd (µM) | Ligand Efficiency (LE) | Binding Mode Hypothesis |

| AXL Kinase | DSF / SPR | +2.1 | 85.4 | 0.31 | Hinge binding (N1/N2) |

| LRRK2 | DSF / SPR | +1.8 | 112.0 | 0.29 | Gatekeeper interaction (C4-Cl) |

| VEGFR2 | DSF / SPR | +0.5 | >500 | N/A | Weak/Transient binding |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the internal controls fail, the data is automatically rejected, preventing the advancement of false-positive artifacts.

Protocol 1: High-Throughput DSF (Thermal Shift Assay)

Objective: Identify thermodynamic stabilization of the kinase domain upon fragment binding.

-

Protein Preparation: Dilute the recombinant kinase domain to a final concentration of 2 µM in assay buffer (100 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Dye Incorporation: Add SYPRO Orange dye to a final concentration of 5X. Causality: As the protein unfolds during heating, hydrophobic cores are exposed; the dye binds to these regions, causing a massive increase in fluorescence.

-

Fragment Addition & Control Matrix (Self-Validation):

-

Test Wells: Add 4-Chloro-3-iodo-6-nitro-1H-indazole to a final concentration of 500 µM (1% DMSO final).

-

Negative Control: 1% DMSO only (Establishes the baseline Tm).

-

Positive Control: 10 µM Staurosporine (A pan-kinase inhibitor). Validation Rule: If the Staurosporine well does not yield a ΔTm of ≥ +5.0°C, the protein is improperly folded or the dye is degraded, and the plate is discarded.

-

-

Thermal Ramping: Heat the 384-well plate from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine, monitoring fluorescence (Ex: 490 nm / Em: 530 nm).

-

Data Analysis: Calculate the first derivative of the melt curve to pinpoint the Tm. A ΔTm > 1.0°C compared to the DMSO control is considered a preliminary fragment hit.

Protocol 2: SPR Steady-State Affinity Profiling

Objective: Determine the dissociation constant (Kd) and confirm 1:1 reversible binding kinetics.

-

Sensor Chip Functionalization: Immobilize the kinase onto a CM5 sensor chip via amine coupling or capture via a C-terminal His-tag. Causality: His-tag capture ensures uniform orientation of the kinase, leaving the ATP-binding pocket fully accessible to the fragment.

-

Reference Channel Setup (Self-Validation): Leave Channel 1 blank (or mock-coupled). Validation Rule: The heavy halogens in the fragment will cause bulk refractive index changes in the buffer. Subtracting Channel 1 from the active channel isolates the true binding signal from solvent artifacts.

-

Analyte Injection: Inject 4-Chloro-3-iodo-6-nitro-1H-indazole in a 2-fold concentration series (from 15.6 µM to 500 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

-

Data Fitting: Plot the steady-state response units (Req) against fragment concentration. Fit the data to a 1:1 Langmuir binding isotherm to extract the Kd.

Logic flow of Surface Plasmon Resonance (SPR) for fragment binding validation.

Conclusion

Evaluating the in vitro binding affinity of 4-Chloro-3-iodo-6-nitro-1H-indazole requires a rigorous biophysical approach tailored for low-affinity, high-potential fragments. By leveraging its inherent hinge-binding capabilities and utilizing self-validating SPR and DSF protocols, researchers can confidently transition this raw chemical building block into a highly selective, potent lead compound for kinase-driven pathologies.

References

- Source: nextsds.

- Source: pharmablock.

- Source: nih.

- Source: acs.

- Source: jst.go.

- Source: semanticscholar.

Sources

- 1. nextsds.com [nextsds.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Baseline Toxicity and Safety Profile of 4-Chloro-3-iodo-6-nitro-1H-indazole: A Mechanistic Evaluation Guide

As a Senior Application Scientist overseeing preclinical drug development and chemical risk assessment, establishing a rigorous baseline toxicity profile for highly functionalized intermediates is a critical first step. 4-Chloro-3-iodo-6-nitro-1H-indazole (CAS: 885519-25-5) [1] is a highly reactive, poly-substituted heterocyclic scaffold. Because of its structural versatility—specifically the 3-iodo group serving as a prime handle for cross-coupling reactions—it is frequently utilized in the synthesis of targeted kinase inhibitors and novel antileishmanial agents[2].

However, the very features that make this compound synthetically valuable also introduce significant toxicological liabilities. This whitepaper synthesizes the physicochemical structural alerts, mechanistic toxicity pathways, and the self-validating experimental protocols required to accurately profile the safety of this compound.

Structural Toxicity Alerts and Physicochemical Profiling

The toxicity profile of 4-Chloro-3-iodo-6-nitro-1H-indazole (Molecular Weight: 323.47 g/mol )[3] is primarily dictated by three structural domains:

-

The 6-Nitro Group: A well-documented structural alert for genotoxicity. Nitroaromatics frequently exhibit positive results in bacterial reverse mutation assays due to enzymatic reduction to reactive electrophiles[4].

-

The 3-Iodo and 4-Chloro Substituents: Halogenation significantly increases the lipophilicity (LogP) of the indazole core, driving rapid intracellular accumulation and crossing of lipid bilayers. Furthermore, the 3-iodo position is highly polarizable and susceptible to nucleophilic attack by cellular thiols (e.g., glutathione).

-

The Planar Indazole Core: Provides the necessary geometry for DNA intercalation, which exacerbates the mutagenic potential once the molecule is metabolically activated[5].

Baseline Quantitative Hazard Metrics

By analyzing structurally analogous halogenated nitroindazoles (such as 5-chloro-6-nitro-1H-indazole and 6-nitro-1H-indazole), we can establish the following baseline predictive toxicity metrics[6][7].

| Parameter | GHS Classification / Value | Mechanistic Rationale | Source Analogue |

| Acute Oral Toxicity | Category 4 (Harmful) | Rapid GI absorption driven by the high lipophilicity of the iodine and chlorine halogens. | 6-Nitro-1H-indazole[6] |

| Skin/Eye Irritation | Category 2 / 2A | Electrophilic reactivity of the halogenated positions with nucleophilic mucosal proteins. | 5-Chloro-6-nitro-1H-indazole[7] |

| Mutagenicity (Ames) | Category 2 (Suspected) | Enzymatic nitroreduction to DNA-reactive nitrenium ions. | Nitroaromatics[4] |

| Target Organ (STOT) | STOT SE 3 (Respiratory) | Inhalation of fine crystalline dust causes severe mucosal irritation and oxidative stress. | 5-Chloro-6-nitro-1H-indazole[7] |

Mechanistic Toxicology: The Nitroreduction Pathway

To understand why 4-Chloro-3-iodo-6-nitro-1H-indazole presents a genotoxic risk, we must examine its metabolic fate. The parent compound itself is not inherently DNA-reactive. Toxicity is induced via metabolic toxification.

Bacterial nitroreductases (in in vitro assays) or mammalian Cytochrome P450 enzymes (in hepatic systems) catalyze sequential two-electron reductions of the 6-nitro group. This transforms the nitro group into a nitroso intermediate, and subsequently into an N-hydroxylamine[5]. Phase II esterification of this hydroxylamine leads to heterolytic cleavage, generating a highly electrophilic nitrenium ion that covalently binds to guanine residues in DNA, causing mutations[4].

Metabolic activation pathway of 6-nitroindazoles leading to DNA adduction.

Self-Validating Preclinical Safety Protocols

Standardized testing is insufficient without built-in self-validation. Because 4-Chloro-3-iodo-6-nitro-1H-indazole is highly redox-active, it can easily produce false positives or false negatives in poorly designed assays. The following protocols are engineered to ensure data integrity through mechanistic causality.

Protocol 1: GLP-Compliant Bacterial Reverse Mutation (Ames) Assay

This assay evaluates the mutagenic potential of the compound by measuring histidine reversion in mutated bacterial strains[4].

-

Step 1: Strain Selection & Justification: Utilize Salmonella typhimurium strains TA98 and TA100.

-

Causality: TA98 is specifically designed to detect frameshift mutations, while TA100 detects base-pair substitutions. The planar indazole core of our compound strongly predisposes it to intercalate DNA, meaning frameshift mutations (TA98) are the primary expected mechanism of genotoxicity.

-

-

Step 2: Metabolic Activation (+/- S9): Conduct the assay both with and without Aroclor 1254-induced rat liver S9 fraction.

-

Causality: While bacteria possess endogenous nitroreductases that can activate the nitro group, mammalian S9 is required to simulate human hepatic CYP450 metabolism, ensuring we capture all potential human-relevant reactive metabolites.

-

-

Step 3: Self-Validation via Control Thresholds: Treat concurrent plates with 4-nitroquinoline-1-oxide (4-NQO) for -S9 conditions and 2-aminoanthracene (2-AA) for +S9 conditions[4].

-

Causality: This is the internal validation mechanism. If the positive controls fail to induce a >2-fold increase in revertant colonies compared to the DMSO vehicle control, it proves the S9 batch is enzymatically dead or the bacterial titer is compromised. The assay must be strictly voided.

-

Protocol 2: In Vitro Hepatotoxicity via ATP Luminescence

Assessing general cellular toxicity requires careful selection of the readout methodology to avoid chemical interference.

-

Step 1: HepG2 Cell Seeding: Plate HepG2 human liver carcinoma cells at 1×104 cells/well in a 96-well format.

-

Causality: HepG2 cells are utilized because they retain basal expression of phase I/II metabolizing enzymes, unlike standard CHO or HEK fibroblasts, allowing for the detection of metabolism-dependent cytotoxicity.

-

-

Step 2: Dosing & Incubation: Expose cells to a concentration gradient (0.1 µM to 100 µM) of the compound for 24h and 48h.

-

Causality: Dual timepoints differentiate between acute chemical lysis (membrane disruption by the lipophilic halogens) and delayed apoptosis driven by metabolic toxification.

-

-

Step 3: ATP Luminescence Readout (Critical Step): Lyse cells and introduce luciferin/luciferase to measure ATP levels as a proxy for cell viability.

-

Causality:Do not use MTT or MTS colorimetric assays. MTT relies on mitochondrial reductases to form a purple formazan dye. Because 4-Chloro-3-iodo-6-nitro-1H-indazole contains a highly reducible nitro group, the compound itself can directly reduce MTT in the cell culture media, creating a massive false-negative artifact (making dead cells appear metabolically active). ATP luminescence is an orthogonal, self-validating choice that entirely bypasses this redox artifact.

-

Self-validating safety screening workflow for halogenated nitroindazoles.

Occupational Exposure and Handling Directives

Given the STOT SE 3 (respiratory tract irritation) and Category 2 Skin/Eye irritation classifications derived from its analogues[7], strict engineering controls are mandatory during the synthesis or scale-up of 4-Chloro-3-iodo-6-nitro-1H-indazole.

-

Containment: All powder handling must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated powder weighing isolator to prevent inhalation of crystalline dust.

-

PPE: Nitrile gloves (double-gloved due to the permeation risk of the lipophilic halogens), tightly sealed safety goggles, and an inherently flame-resistant lab coat are required.

-

Decontamination: Spills should be treated with a mild reducing agent (such as sodium thiosulfate) to neutralize the reactive iodo-substituent before standard solvent cleanup.

Sources

- 1. CAS:885519-25-54-Chloro-3-iodo-6-nitro-1H-indazole-毕得医药 [bidepharm.com]

- 2. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cn.chemcd.com [cn.chemcd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. nextsds.com [nextsds.com]

Application Note: Regioselective C3-Iodination for the Synthesis of 4-Chloro-3-iodo-6-nitro-1H-indazole

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Application Focus: Halogenation of privileged heterocyclic scaffolds for downstream cross-coupling.

Introduction & Mechanistic Rationale

The 1H-indazole ring system is a "privileged scaffold" in medicinal chemistry, frequently serving as a bioisostere for indole and benzimidazole in kinase inhibitors and receptor antagonists. The functionalization of the indazole core, particularly at the C3 position, is a critical step in generating building blocks for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

The synthesis of 4-Chloro-3-iodo-6-nitro-1H-indazole (CAS: 885519-25-5) [1] relies on the electrophilic aromatic substitution ( SEAr ) of 4-chloro-6-nitro-1H-indazole. Mechanistically, the C3 position of the indazole core is the most electron-rich and susceptible to electrophilic attack. By conducting the reaction under mildly basic conditions, the indazole is deprotonated to form an indazolide anion. This significantly enhances the nucleophilicity of the C3 carbon, allowing for efficient and regioselective iodination even in the presence of electron-withdrawing groups (chloro and nitro) on the benzenoid ring [2].

Materials and Reagents

The following reagents are required for the standardized batch synthesis of the target compound.

| Reagent / Material | Role in Synthesis | Equivalents | Notes / Physical State |

| 4-Chloro-6-nitro-1H-indazole | Starting Material (SM) | 1.0 eq | Solid powder |

| Iodine ( I2 ) | Electrophile | 1.2 - 1.5 eq | Solid, crystalline |

| Potassium Carbonate ( K2CO3 ) | Base | 2.5 eq | Finely powdered, anhydrous |

| N,N-Dimethylformamide (DMF) | Polar Aprotic Solvent | 5 - 10 volumes | Anhydrous preferred |

| Sodium Thiosulfate ( Na2S2O3 ) | Quenching Agent | Excess | Aqueous solution (10-15% w/v) |

| Deionized Water ( H2O ) | Anti-solvent / Wash | - | - |

Experimental Workflow

Fig 1: Step-by-step workflow for the C3-iodination of 4-chloro-6-nitro-1H-indazole.

Step-by-Step Synthesis Protocol

This protocol is adapted from validated industrial procedures for the iodination of highly functionalized nitroindazoles [2].

Step 1: Substrate Deprotonation

-

Charge a clean, dry reaction vessel with 4-chloro-6-nitro-1H-indazole (1.0 eq) and DMF (approx. 5 volumes relative to SM weight). Stir to achieve a homogeneous solution.

-

Slowly add finely powdered K2CO3 (2.5 eq) to the reaction mixture.

-

Causality Check: The addition of K2CO3 deprotonates the N1 position of the indazole. DMF is chosen as the solvent because its polar aprotic nature solvates the potassium cation, leaving the indazolide anion highly reactive and "naked" for the subsequent electrophilic attack.

Step 2: Electrophilic Addition

-

Prepare a solution of Iodine (1.2 - 1.5 eq) dissolved in a minimal amount of DMF.

-

Equip the reaction vessel with a cooling mechanism (e.g., water bath). Begin the dropwise addition of the iodine solution over a period of 1 to 2 hours.

-

Critical Parameter: Maintain the internal reaction temperature at ≤ 30°C.

-

Causality Check: The iodination of the indazolide anion is an exothermic process. Temperature control prevents the generation of localized hotspots, which could lead to oxidative degradation of the nitroaromatic system or unwanted side reactions.

Step 3: Reaction Monitoring

-

Once the addition is complete, stir the reaction mixture continuously at ambient temperature (20-25°C).

-

Monitor the reaction progress via HPLC (High-Performance Liquid Chromatography) or LC-MS. The reaction is typically complete within 1 to 5 hours.

Step 4: Quenching and Isolation

-

Prepare an aqueous quenching solution containing Sodium Thiosulfate ( Na2S2O3 ) and a catalytic amount of K2CO3 .

-

Slowly transfer the reaction mixture into the quenching solution while maintaining the temperature ≤ 30°C.

-

Causality Check: Sodium thiosulfate acts as a mild reducing agent. It specifically targets unreacted electrophilic iodine ( I2 ), reducing it to highly water-soluble iodide ions ( I− ). This immediately halts the reaction, decolorizes the dark iodine solution, and prevents oxidative impurities during isolation.

-

Stir the quenched mixture for 1.5 hours. Add additional deionized water (approx. 10-15 volumes) to fully precipitate the product.

-

Stir the resulting slurry for 1 to 2 hours to ensure uniform particle size and complete precipitation.

Step 5: Filtration and Drying

-

Collect the solid product via vacuum filtration.

-

Wash the filter cake thoroughly with deionized water to remove residual DMF, inorganic salts, and water-soluble impurities.

-

Dry the solid in a vacuum oven at 50°C (approx. 25 mmHg) for 24 to 48 hours.

-

Expected Output: A yellowish-white to pale brown solid (4-Chloro-3-iodo-6-nitro-1H-indazole) with typical HPLC purities exceeding 95% [1].

References

- Chemical Substance Information - NextSDS: "4-CHLORO-3-IODO-6-NITRO-1H-INDAZOLE". NextSDS Substance Database.

- ChemicalBook: "3-Iodo-6-nitroindazole | 70315-70-7 Preparation Products And Raw materials". ChemicalBook.

Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of 4-Chloro-3-iodo-6-nitro-1H-indazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols for highly functionalized indazole scaffolds.

Substrate Profiling & Mechanistic Rationale

The functionalization of multi-halogenated heterocycles is a cornerstone of modern drug discovery. The substrate 4-Chloro-3-iodo-6-nitro-1H-indazole presents a fascinating chemoselectivity challenge, possessing three distinct reactive vectors: a C-3 iodo group, a C-4 chloro group, and an unprotected, highly acidic N-H group. As an Application Scientist, understanding the causality behind the reactivity of these functional groups is critical for designing a successful, high-yielding Suzuki-Miyaura cross-coupling protocol.

The C-3 vs. C-4 Selectivity Paradigm

Site-selectivity in palladium-catalyzed cross-coupling is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen bonds. The C-I bond (~65 kcal/mol) is significantly weaker than the C-Cl bond (~95 kcal/mol). Consequently, the oxidative addition of the Pd(0) active species into the C-3 position is kinetically favored by orders of magnitude over the C-4 position. This inherent electronic bias allows for the exclusive formation of the C-3 arylated product without the need for complex directing groups .

Electronic Influence of the 6-Nitro Group

The 6-nitro group acts as a powerful electron-withdrawing group (EWG). This drastically reduces the electron density of the indazole core, making the substrate highly electrophilic. While this accelerates the initial oxidative addition step, it can simultaneously decelerate the transmetalation and reductive elimination steps of the catalytic cycle. Furthermore, the strong EWG effect increases the acidity of the indazole N-H proton.

The Unprotected N-H Challenge

The most significant hurdle in this transformation is the unprotected N-H group. Under the basic conditions required for Suzuki coupling, the acidic N-H is readily deprotonated. The resulting indazolyl anion can coordinate directly to the palladium center, forming stable, off-cycle Pd-complexes that poison the catalyst . To circumvent this, chemists must either:

-

Ligand Control: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) that sterically prevent the formation of unreactive Pd-indazolyl bis-complexes .

-

Substrate Control: Pre-protect the N-H group (e.g., with a Boc or THP group) prior to the coupling reaction .

Reaction Optimization & Quantitative Data

To establish the most robust methodology, various catalytic systems and conditions were evaluated. The quantitative data summarized below highlights the necessity of advanced precatalysts when dealing with unprotected nitrogen-rich heterocycles.

Table 1: Optimization of Reaction Parameters for 4-Chloro-3-iodo-6-nitro-1H-indazole

| Catalyst System (5 mol%) | Base (Equiv) | Solvent System | Temp (°C) | N-H Status | Selectivity (C3:C4) | Yield (%) |

| Pd(PPh₃)₄ | Na₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | Unprotected | >99:1 | 22% |

| Pd(dppf)Cl₂ | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | Unprotected | >99:1 | 65% |

| XPhos Pd G2 | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 80 | Unprotected | >99:1 | 89% |

| Pd(PPh₃)₄ | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 80 | Boc-Protected | >99:1 | 94% |

Data Interpretation: Traditional Pd(PPh₃)₄ fails for the unprotected substrate due to catalyst poisoning. Switching to a bidentate ligand (dppf) improves yields, but the optimal, state-of-the-art approach utilizes XPhos Pd G2 with a strong base (K₃PO₄). The bulky XPhos ligand facilitates rapid transmetalation and prevents indazolyl-anion coordination.

Visualizations

Figure 1: Site-selective catalytic cycle for C-3 Suzuki-Miyaura coupling of the indazole substrate.

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Method: Direct Coupling of Unprotected Indazole (Optimal Route)

By bypassing N-protection, this route saves two synthetic steps (protection and deprotection). It relies on the steric bulk of the XPhos ligand to maintain catalytic turnover.

Materials Required:

-

4-Chloro-3-iodo-6-nitro-1H-indazole (1.0 mmol, 323.5 mg)

-

Arylboronic acid (1.5 mmol)

-

XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) (0.05 mmol, 39.3 mg, 5 mol%)

-

K₃PO₄ (3.0 mmol, 636.8 mg)

-

1,4-Dioxane / H₂O (4:1 v/v, 5 mL), thoroughly sparged with Argon for 30 minutes.

Step-by-Step Procedure:

-

Solid Reagent Charging: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 4-Chloro-3-iodo-6-nitro-1H-indazole, arylboronic acid, K₃PO₄, and XPhos Pd G2.

-

Atmosphere Exchange: Seal the tube with a rubber septum. Connect to a Schlenk line. Evacuate the flask until the vacuum stabilizes, then backfill with dry Argon. Repeat this cycle three times.

-

Causality: Pd(0) intermediates are highly susceptible to oxidation. Residual O₂ will prematurely deactivate the catalyst (forming Palladium black) and promote unwanted homocoupling of the boronic acid.

-

-

Solvent Addition: Syringe in 5 mL of the degassed 1,4-Dioxane/H₂O mixture.

-

Causality: The aqueous component is essential to dissolve the K₃PO₄ and generate the reactive boronate complex [Ar-B(OH)₃]⁻ required for the transmetalation step.

-

-

Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.

-

In-Process Control (IPC) & Self-Validation:

-

Visual Cue: The active reaction mixture should maintain a pale yellow to reddish-brown hue. A rapid shift to an opaque black suspension within the first hour indicates catalyst death.

-

Analytical Tracking: Withdraw a 10 µL aliquot at 4 hours. Dilute in MeCN and analyze via LC-MS. The validation criteria for reaction progression is the complete disappearance of the starting material (m/z 323 [M+H]⁺) and the absence of a deiodinated byproduct (m/z 198 [M+H]⁺).

-

-

Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and deionized water (10 mL). Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL).

-

Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure 3-aryl-4-chloro-6-nitro-1H-indazole.

Troubleshooting & Analytical Characterization

If the self-validating IPC parameters fail, consider the following mechanistic troubleshooting steps:

-

Issue: High levels of Protodehalogenation (Reduction of C-I bond without coupling)

-

Cause: Transmetalation is too slow relative to oxidative addition, allowing adventitious protons to quench the Pd(II) intermediate.

-

Solution: Ensure the K₃PO₄ is fully dissolved (verify the 4:1 Dioxane/Water ratio). If the specific boronic acid is sterically hindered, increase the temperature to 100 °C or switch to the corresponding pinacol boronate ester.

-

-

Issue: Poor Conversion / Starting Material Recovery

-

Cause: Catalyst poisoning by the unprotected N-H group overcoming the ligand's steric protection.

-

Solution: If XPhos Pd G2 fails for a particularly challenging boronic acid, pivot to the two-step sequence: pre-protect the indazole N-H with a Boc group using (Boc)₂O and DMAP prior to the coupling reaction.

-

References

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes RSC Advances, 2016, 6, 7458-7483. URL:[Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Journal of Organic Chemistry, 2014, 79, 11, 5258–5268. URL:[Link]

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid Molecules, 2023, 28(7), 2928. URL:[Link]

-

SAR Studies around the SULT1A1-Activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells Journal of Medicinal Chemistry, 2023, 66(18), 12856–12873. URL:[Link]

Application Note: Orthogonal Functionalization of 4-Chloro-3-iodo-6-nitro-1H-indazole in Targeted Drug Discovery

Executive Summary & Rationale

In modern drug discovery, designing multi-functionalized scaffolds requires a precise orchestration of orthogonal reactivity. The 1H-indazole core is a privileged pharmacophore in oncology and immunology, frequently acting as a hinge-binder in kinase inhibitors (e.g., VEGFR, FGFR) and non-nucleoside CD73 inhibitors .

4-Chloro-3-iodo-6-nitro-1H-indazole (CAS: 885519-25-5) is a highly versatile, multi-handle precursor engineered for divergent synthesis. As an application scientist, I select this specific chemotype because it offers three distinct, chemoselective points of functionalization that can be addressed sequentially without the need for complex protecting-group strategies:

-

C3-Iodo (The Primary Handle): The carbon-iodine bond (BDE ~55 kcal/mol) undergoes rapid oxidative addition with Pd(0), allowing Suzuki-Miyaura cross-coupling at mild temperatures without disturbing the C4-chloro group .

-

C6-Nitro (The Latent Anchor): The highly electron-withdrawing nitro group lowers the LUMO of the indazole ring, accelerating the initial Pd insertion at C3. Post-coupling, it is chemoselectively reduced to an amine, serving as a nucleophilic anchor for urea, amide, or sulfonamide formation .

-

C4-Chloro (The Steric Lock): The C4-chloro group remains inert under mild cross-coupling and reduction conditions. Its primary role is to sterically lock the newly installed C3-aryl ring into a specific dihedral angle—crucial for optimal binding pocket fit—while remaining available for late-stage Buchwald-Hartwig amination if further derivatization is required.

Orthogonal Workflow & Chemotype Analysis

The sequence of functionalization is dictated by the intrinsic electronic and steric properties of the precursor. Attempting to reduce the nitro group before the Suzuki coupling would yield a free amine that could coordinate with the palladium catalyst, poisoning the reaction. Thus, the rigid operational sequence is: C3-Coupling → C6-Reduction → C6-Derivatization .

Figure 1: Orthogonal functionalization workflow of 4-Chloro-3-iodo-6-nitro-1H-indazole.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (IPC) are embedded to ensure mechanistic fidelity at each step.

Protocol A: Chemoselective C3 Suzuki-Miyaura Cross-Coupling

Causality: PdCl2(dppf) is selected because the bidentate dppf ligand provides a lower energy barrier for the transmetalation and reductive elimination steps compared to simple Pd salts . The reaction is run at 80 °C, which is sufficient to activate the C-I bond but leaves the C-Cl bond completely intact .

-

Preparation: In an oven-dried Schlenk flask, charge 4-Chloro-3-iodo-6-nitro-1H-indazole (1.0 equiv, 323.5 g/mol ), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

-

Catalyst Addition: Add PdCl2(dppf) (0.05 equiv).

-

Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration. Purge the system with N₂ for 10 minutes.

-

Reaction: Heat the mixture to 80 °C under vigorous stirring for 4–6 hours.

-

Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass ( m/z 323.5 [M+H]⁺) disappears. For a standard phenylboronic acid coupling, look for the emergence of m/z 274.5 [M+H]⁺.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Mild C6-Nitro Reduction

Causality: Iron powder with ammonium chloride (Fe/NH₄Cl) is strictly selected over Pd/C catalyzed hydrogenation. This choice is critical to prevent unwanted hydrodehalogenation of the C4-chloro group, which is highly susceptible to cleavage under H₂/Pd conditions. This mild single-electron transfer (SET) reduction also tolerates reducible functional groups on the newly installed C3-aryl ring .

-

Preparation: Dissolve the C3-arylated intermediate (1.0 equiv) in a mixture of EtOH/H₂O (3:1 v/v, 0.1 M).

-

Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and solid NH₄Cl (5.0 equiv).

-

Reaction: Heat the suspension to 80 °C (reflux) for 2 hours.

-

Self-Validation (IPC): The reduction causes the reaction mixture to transition from a deep yellow solution to a colorless supernatant over a dark iron sludge. LC-MS will show a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).

-

Workup: While still hot, filter the mixture through Celite to remove iron oxides, washing the cake generously with hot EtOAc. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, extract, dry, and concentrate to yield the 6-amino indazole.

Protocol C: C6-Amine Derivatization (Urea Formation)

Causality: The C6-amine of the indazole is less nucleophilic than a standard aliphatic amine due to lone-pair delocalization into the electron-deficient aromatic system (exacerbated by the C4-chloro group). Using a highly electrophilic isocyanate ensures complete conversion to the urea without requiring harsh coupling reagents.

-

Preparation: Dissolve the 6-amino intermediate (1.0 equiv) in anhydrous DCM (0.1 M) under N₂.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to scavenge any trace acid and enhance nucleophilicity.

-

Coupling: Dropwise add the desired aryl isocyanate (1.1 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir for 3 hours.

-

Self-Validation (IPC): Urea formation often results in the precipitation of the product directly from the DCM solution. LC-MS will confirm the addition of the isocyanate mass.

-

Workup: If precipitation occurs, collect the solid via vacuum filtration and wash with cold DCM. If in solution, quench with MeOH, concentrate, and purify via reverse-phase HPLC.

Quantitative Data & Reaction Parameters

The following table summarizes the quantitative expectations and mechanistic rationales for the orthogonal functionalization sequence, providing a benchmark for yield optimization.

| Reaction Step | Transformation | Key Reagents | Temp (°C) | Chemoselectivity Rationale | Expected Yield |

| Step 1 | C3 Suzuki-Miyaura Coupling | Ar-B(OH)₂, PdCl₂(dppf), K₂CO₃ | 80 | C-I bond (BDE ~55 kcal/mol) is significantly weaker and more reactive toward oxidative addition than C-Cl (BDE ~80 kcal/mol). | 75–90% |

| Step 2 | C6 Nitro Reduction | Fe powder, NH₄Cl, EtOH/H₂O | 80 | Fe/NH₄Cl operates via Single Electron Transfer (SET), avoiding the hydrodehalogenation of C4-Cl common in Pd/C hydrogenation. | 85–95% |

| Step 3 | C6 Urea Formation | Aryl Isocyanate, DIPEA, DCM | 25 | The extreme electrophilicity of isocyanates overcomes the poor nucleophilicity of the delocalized C6-arylamine. | 80–90% |

References

-

Shi, C., et al. "Discovery of Novel Non-Nucleoside Inhibitors Interacting with Dizinc Ions of CD73." Journal of Medicinal Chemistry, 2024, 67(11), 9686-9708.[Link]

-

Yu, J., et al. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism." Applied Sciences, 2023, 13(7), 4095.[Link]

-

Pan, Q., et al. "Mechanochemical Synthesis of PdO2 Nanoparticles Immobilized over Silica Gel for Catalytic Suzuki–Miyaura Cross-Coupling Reactions Leading to the C-3 Modification of 1H-Indazole with Phenylboronic Acids." Molecules, 2023, 28(20), 7190.[Link]

chromatography purification techniques for synthesized 4-Chloro-3-iodo-6-nitro-1H-indazole

Application Note: Advanced Chromatography Purification Techniques for Synthesized 4-Chloro-3-iodo-6-nitro-1H-indazole

Introduction & Physicochemical Profiling

The synthesis and isolation of highly substituted indazoles present unique chromatographic challenges. 4-Chloro-3-iodo-6-nitro-1H-indazole (CAS: 885519-25-5) is a complex, electron-deficient heterocycle typically generated via the electrophilic iodination of 4-chloro-6-nitro-1H-indazole using iodine and potassium carbonate in N,N-dimethylformamide (DMF)[1].

The Causality of Chromatographic Behavior: While unsubstituted indazoles are amphoteric with a relatively high N-H pKa (~14), the introduction of three strongly electron-withdrawing groups (chloro, iodo, and nitro) drastically increases the acidity of the N-H proton. This lowers the pKa to approximately 9–11. Consequently, the molecule is highly polarizable and prone to partial ionization at neutral pH[2].

-

Normal Phase Challenge: On unmodified silica gel, this acidity causes severe streaking and peak tailing due to strong hydrogen bonding with free silanol groups[3].

-

Reverse Phase Challenge: In aqueous mobile phases, partial ionization leads to split peaks and poor retention on hydrophobic stationary phases. Acidic modifiers are mandatory to suppress ionization and maintain the molecule in its neutral, lipophilic state[4].

This guide details two self-validating protocols—Normal Phase Flash Chromatography and Preparative Reverse-Phase HPLC (RP-HPLC)—engineered specifically to overcome these physicochemical hurdles.

Normal Phase Flash Chromatography (Silica Gel)

Flash chromatography serves as the primary purification step to remove unreacted starting materials, over-iodinated byproducts, and residual inorganic salts (e.g., KI, K2CO3)[1]. Because the target compound exhibits poor solubility in non-polar solvents (hexane) but high solubility in polar solvents (DMF, EtOAc), dry loading is a critical mechanistic choice. Liquid loading in a polar solvent would cause the compound to elute prematurely with the solvent front, destroying the separation band[3].

Workflow for Normal Phase Flash Chromatography of Indazole Derivatives.

Step-by-Step Methodology:

-

Sample Preparation (Dry Loading): Dissolve the crude solid in a minimal volume of Dichloromethane (DCM) or Tetrahydrofuran (THF). Add silica gel (230-400 mesh) at a 1:3 ratio (crude mass to silica mass). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

-

Column Equilibration: Pack a flash column with silica gel (20:1 silica-to-crude ratio) and equilibrate with 100% Hexane.

-

Elution Strategy: Load the dry powder onto the top of the column. Begin gradient elution (see Table 1). The non-polar halogens make the target compound moderately lipophilic, allowing it to elute before highly polar impurities[3].

-

Self-Validation & Troubleshooting: Monitor fractions via Thin Layer Chromatography (TLC) using 80:20 Hexane/EtOAc. The target compound should exhibit an Rf value of ~0.35. Validation Check: If the spot exhibits severe tailing, add 0.1% Acetic Acid (AcOH) to the mobile phase to protonate the silica silanols and the indazole N-H, instantly sharpening the elution band.

Table 1: Flash Chromatography Gradient Parameters

| Column Volume (CV) | % Hexane | % Ethyl Acetate | Mechanistic Purpose |

| 0.0 - 2.0 | 100 | 0 | Column equilibration; elution of non-polar impurities. |

| 2.0 - 5.0 | 90 | 10 | Elution of unreacted halogens / lipophilic byproducts. |

| 5.0 - 12.0 | 80 | 20 | Target elution of 4-Chloro-3-iodo-6-nitro-1H-indazole. |

| 12.0 - 15.0 | 50 | 50 | Column flush for highly polar residual impurities. |

Preparative Reverse-Phase HPLC (RP-HPLC)

For applications requiring >99% purity (e.g., biological assays, crystallography), RP-HPLC is mandatory. The core logic here relies on ionization suppression . By utilizing 0.1% Formic Acid (FA), the mobile phase pH is driven down to ~2.7. This is well below the pKa of the electron-deficient indazole, ensuring it remains fully protonated (neutral)[2][5]. Formic acid is explicitly chosen over Trifluoroacetic Acid (TFA) if downstream LC-MS analysis is required, as TFA causes significant ion suppression in electrospray ionization (ESI)[4].

Preparative RP-HPLC Logic and Mobile Phase Pathway for Acidic Indazoles.

Step-by-Step Methodology:

-

Sample Dissolution: Dissolve the flash-purified product in HPLC-grade DMSO or a 1:1 mixture of DMSO/Acetonitrile (MeCN). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

-

Column Selection: Utilize a robust C18 preparative column (e.g., 5 µm particle size, 150 x 21.2 mm) capable of handling high lipophilicity[4].

-

Method Execution: Run the gradient outlined in Table 2. Set the UV detector to monitor at 254 nm (aromatic core) and 280 nm (nitro group absorbance).

-

Self-Validation & Troubleshooting: Validation Check: Analyze the peak shape of the main eluting band. If peak splitting occurs, it indicates partial ionization; verify that the Formic Acid concentration in both Mobile Phase A and B is exactly 0.1% (v/v)[5].

-

Recovery: Pool the pure fractions and remove the acetonitrile under reduced pressure at 30°C. Lyophilize the remaining aqueous suspension to yield the pure 4-Chloro-3-iodo-6-nitro-1H-indazole as a solid powder.

Table 2: Preparative RP-HPLC Gradient Parameters

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (H2O + 0.1% FA) | % Mobile Phase B (MeCN + 0.1% FA) |

| 0.0 | 20.0 | 95 | 5 |

| 2.0 | 20.0 | 95 | 5 |

| 15.0 | 20.0 | 20 | 80 |

| 17.0 | 20.0 | 5 | 95 |

| 20.0 | 20.0 | 95 | 5 |

References

-

Chemical Substance Information: 4-CHLORO-3-IODO-6-NITRO-1H-INDAZOLE. NextSDS. URL:[Link]

- Indazole Compounds and HPLC Methods (WO2012025474A1). Google Patents.

-

Separation of Indazole on Newcrom R1 HPLC column. SIELC Technologies. URL:[Link]

-

Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. National Institutes of Health (PMC). URL:[Link]

Sources

- 1. 3-Iodo-6-nitroindazole | 70315-70-7 [chemicalbook.com]

- 2. WO2012025474A1 - Indazole compounds - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Separation of Indazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Dosing Strategies for 4-Chloro-3-iodo-6-nitro-1H-indazole Compounds

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Specifically, derivatives of 4-Chloro-3-iodo-6-nitro-1H-indazole are emerging as important synthetic intermediates for the development of novel therapeutics, including kinase inhibitors and antileishmanial agents.[1][2][5][6][7] While in vitro data may demonstrate promising activity, the translation to in vivo models presents significant hurdles, primarily centered around establishing a safe and efficacious dosing strategy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust in vivo dosing protocols for this class of compounds.

The presence of a nitroaromatic group and halogen substituents suggests that these compounds may exhibit poor aqueous solubility and a potential for toxicity, both of which necessitate a carefully considered approach to in vivo studies.[8][9][10][11][12][13][14][15] This guide will detail a logical, stepwise progression from initial compound characterization to the design of definitive efficacy studies, with a focus on scientific integrity and data-driven decision-making.

Part 1: Pre-formulation and Compound Characterization

A thorough understanding of the physicochemical properties of the 4-Chloro-3-iodo-6-nitro-1H-indazole compound is the foundation of any successful in vivo study.

1.1. Solubility Assessment

Given the hydrophobic nature of the core structure, poor aqueous solubility is a primary concern that can limit oral bioavailability.[16][17]

Protocol: Kinetic and Thermodynamic Solubility Assessment

-

Kinetic Solubility (Aqueous Buffer):

-

Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add the DMSO stock to a series of aqueous buffers at different pH values (e.g., pH 5.0, 6.2, 7.4) to achieve a final DMSO concentration of <1%.

-

Shake the plate for 1.5-2 hours at room temperature.

-

Measure the amount of compound in solution using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS) after filtering out any precipitate. This provides an estimate of the solubility under non-equilibrium conditions.

-

-

Thermodynamic Solubility (Crystalline Material):

-

Add an excess amount of the solid, crystalline test compound to various aqueous buffers.

-

Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the samples to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the supernatant.

-

Data Interpretation and Causality: Low kinetic and thermodynamic solubility will necessitate the use of enabling formulations to achieve adequate exposure in vivo. The pH-dependency of solubility will inform the selection of appropriate vehicles and may predict potential absorption windows in the gastrointestinal tract.

1.2. Preliminary Toxicity Evaluation

The nitroaromatic moiety is a potential structural alert for toxicity.[8][9][10][11][12][13][14][15] Early in vitro cytotoxicity assessment can provide an initial indication of the compound's therapeutic index.

Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

-

Seed a relevant cancer cell line (if the intended application is oncology) or a standard cell line (e.g., HEK293) in a 96-well plate and allow cells to adhere overnight.

-

Treat the cells with a serial dilution of the 4-Chloro-3-iodo-6-nitro-1H-indazole compound for 48-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[1]

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[1]

-

Measure the absorbance at a specific wavelength (e.g., 492 nm) to determine cell viability.[1]

-